(4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromobenzylidene group and a methoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting intermediate is then cyclized to form the oxazole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, leading to a variety of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted oxazole compounds.
Scientific Research Applications
(4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-fluorobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-methylbenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-(4-bromobenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, leading to a diverse range of derivatives. Additionally, the methoxyphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H12BrNO3 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-14-8-4-12(5-9-14)16-19-15(17(20)22-16)10-11-2-6-13(18)7-3-11/h2-10H,1H3/b15-10- |
InChI Key |
WJOWCUXELKMNQS-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
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